molecular formula C24H22N2O5S B2800913 (3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-31-3

(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2800913
CAS No.: 893314-31-3
M. Wt: 450.51
InChI Key: FPNMVIHLQQIWKV-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzothiazinone derivative. Benzothiazinones are a class of compounds that contain a benzene ring fused to a thiazinone. Thiazinone is a six-membered cyclic compound containing four carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the dimethoxyphenylamino group suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The benzothiazinone core provides a rigid, planar structure, while the benzyl and dimethoxyphenylamino groups may add steric bulk and potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzothiazinone core may be involved in aromatic substitution reactions, while the amino group in the dimethoxyphenylamino moiety could potentially participate in reactions involving the formation or cleavage of nitrogen-containing bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazinone core could contribute to its stability and rigidity, while the dimethoxyphenylamino group could influence its solubility and reactivity .

Scientific Research Applications

Multicomponent Synthesis Applications

A study on the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide revealed a complex interaction leading to the formation of new compounds. This synthesis process can yield either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) depending on the reactants used, demonstrating the compound's utility in facilitating diverse chemical reactions and the formation of novel heterocyclic compounds (Lega et al., 2016).

Novel Heterocycle Formation

Another research explored the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, showcasing the compound's potential in creating previously unknown ring systems. This indicates its significant role in expanding the repertoire of heterocyclic chemistry (Coppo & Fawzi, 1998).

Antimicrobial Activity Evaluation

The synthesis of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes was also studied, with an evaluation of their antimicrobial activity. This research points to the compound's usefulness in developing new antimicrobial agents, showcasing its practical applications in medical and pharmaceutical chemistry (Lega et al., 2017).

Structural and Mechanistic Insights

Research on the reaction of alkyl 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylates with 1H-1,2,4-triazol-5-amine under certain conditions produced not only the expected carboxamides but also novel triazolo-pyrimido-benzothiazinones, offering insights into the reactivity and potential structural manipulations of benzothiazine derivatives (Ukrainets et al., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also be interesting to investigate the influence of the dimethoxyphenylamino group on the properties of the benzothiazinone core .

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2,5-dimethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-18-12-13-22(31-2)20(14-18)25-15-23-24(27)19-10-6-7-11-21(19)26(32(23,28)29)16-17-8-4-3-5-9-17/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNMVIHLQQIWKV-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.